Altiratinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Targeting Multiple RTKs

Altiratinib is classified as a multi-targeted inhibitor because it can block the activity of three key RTKs:

- MET: This enzyme is involved in promoting tumor cell growth, survival, and invasion. Mutations or amplifications in the MET gene have been linked to the development of several cancers, including lung cancer, gastric cancer, and liver cancer [].

- VEGFR2: This receptor plays a role in angiogenesis, the formation of new blood vessels that tumors need to grow. Blocking VEGFR2 can help starve tumors of oxygen and nutrients [].

- TIE2: This receptor is essential for the development and maintenance of blood vessel walls. Inhibiting TIE2 may have anti-angiogenic effects and could also impact the function of lymphatic vessels, which are involved in tumor drainage [].

By targeting these multiple RTKs, Altiratinib has the potential to disrupt different aspects of cancer progression.

Areas of Investigation

Current scientific research on Altiratinib is focused on several key areas:

- Clinical trials: Altiratinib is being evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer, and gastrointestinal stromal tumors (GIST) []. These trials aim to assess the drug's efficacy, safety, and optimal dosing regimen in different patient populations.

- Combination therapies: Researchers are investigating the potential benefits of combining Altiratinib with other cancer therapies, such as chemotherapy or immunotherapy. This approach may lead to more effective treatment strategies by targeting different aspects of cancer cells.

- Resistance mechanisms: As with many targeted therapies, cancer cells can develop resistance to Altiratinib over time. Research is ongoing to understand the mechanisms of resistance and develop strategies to overcome them [].

Altiratinib is a small molecule compound classified as a multiple kinase inhibitor, primarily targeting the c-Met, Tie2, and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases. Its chemical structure is defined by the formula and has a molecular weight of approximately 510.5 g/mol. The compound is also known by its developmental code DCC-2701 and has been investigated for its potential in treating various cancers due to its ability to inhibit tumor growth, invasion, and angiogenesis .

Altiratinib acts as a TKI, specifically targeting enzymes known as fibroblast growth factor receptors (FGFRs) []. FGFRs play a crucial role in cell growth, proliferation, and angiogenesis (blood vessel formation) []. By inhibiting these receptors, Altiratinib disrupts these essential processes in cancer cells, potentially leading to tumor shrinkage and halting cancer progression [].

The mechanism of action of altiratinib involves the selective binding to several receptor tyrosine kinases, including c-Met, VEGFR2, and Tie2. Upon binding, altiratinib induces type II inactive conformations in these kinases, which leads to the inhibition of downstream signaling pathways associated with cell survival and proliferation. This inhibition is crucial for blocking tumor initiation and progression as well as overcoming drug resistance mechanisms within the tumor microenvironment .

Altiratinib exhibits significant biological activity by inhibiting multiple pathways involved in cancer progression. It has been shown to effectively suppress tumor growth in various preclinical models, including breast, pancreatic, glioblastoma, and ovarian cancers. The compound's ability to penetrate the blood-brain barrier further enhances its potential for treating brain tumors and metastases . In vitro studies have demonstrated that altiratinib can inhibit endothelial cell proliferation and migration, which are critical processes in angiogenesis .

The synthesis of altiratinib involves a multi-step process that typically includes the formation of key intermediates through reactions such as amide coupling and cyclization. One reported method includes a single-pot three-component reaction that yields the target compound efficiently. The synthesis process has been optimized to ensure high purity and yield of the final product suitable for biological testing .

Altiratinib is primarily being investigated for its applications in oncology, particularly as a treatment for cancers that exhibit overactivation of the c-Met and VEGFR pathways. Its unique profile allows it to address multiple hallmarks of cancer simultaneously, making it a promising candidate for combination therapies aimed at enhancing treatment efficacy while reducing resistance . Additionally, its potential applications extend to other diseases where these kinases play a critical role.

Interaction studies have shown that altiratinib selectively binds to several kinases with varying affinities, indicating its potential for broad-spectrum activity against different cancer types. The compound has demonstrated IC50 values of 2.7 nM for c-Met, 8.0 nM for Tie2, and 9.2 nM for VEGFR2 among others . These interactions suggest that altiratinib can effectively modulate signaling pathways critical for tumor survival and growth.

Several compounds share structural or functional similarities with altiratinib. Below is a comparison highlighting their unique characteristics:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Crizotinib | c-Met, ALK | First FDA-approved MET inhibitor |

| Cabozantinib | c-Met, VEGFR2 | Multi-kinase inhibitor with activity against RET |

| Regorafenib | VEGFR2, PDGFRβ | Approved for colorectal cancer; targets multiple kinases |

| Lenvatinib | VEGFR1-3, FGFR1-4 | Focused on vascular endothelial growth factor receptors |

| Sorafenib | RAF kinases, VEGFR2 | Known for its role in hepatocellular carcinoma |

Altiratinib’s uniqueness lies in its balanced inhibition profile across multiple kinases (c-Met, Tie2, VEGFR2) within a single therapeutic agent, allowing it to address various mechanisms of tumor resistance simultaneously . This multi-target approach differentiates it from other compounds that may predominantly inhibit one specific kinase.

Molecular Formula and Weight Determination

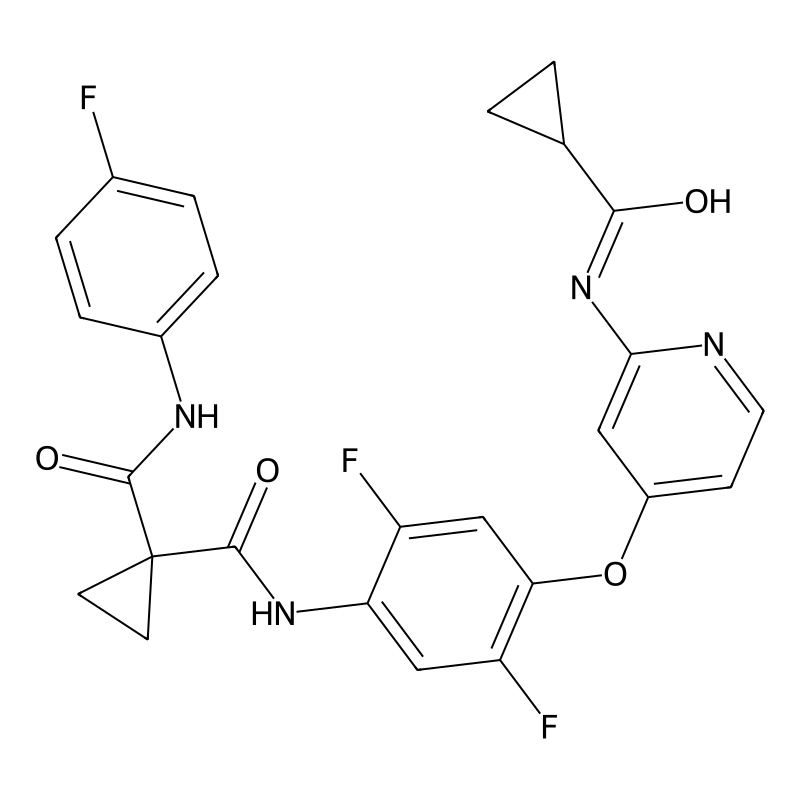

Altiratinib possesses the molecular formula C26H21F3N4O4, establishing it as a complex heterocyclic compound with multiple functional groups contributing to its pharmacological activity. The molecular weight has been consistently reported as 510.5 grams per mole through computational analysis using PubChem 2.2 methodologies. Alternative determinations have reported slight variations, with DrugBank Online documenting an average molecular weight of 510.473 and a monoisotopic mass of 510.151489661, while commercial suppliers have noted values of 510.46. The exact mass has been precisely calculated as 510.15148965 Daltons through advanced computational methods.

The compound demonstrates specific physicochemical characteristics that influence its biological activity and drug-like properties. The XLogP3-AA value of 4.3 indicates moderate lipophilicity, while the hydrogen bond donor count of 3 and acceptor count of 8 suggest favorable interactions with target proteins. The rotatable bond count of 8 provides sufficient conformational flexibility for optimal binding while maintaining structural integrity.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C26H21F3N4O4 | PubChem 2.2 |

| Molecular Weight | 510.5 g/mol | PubChem 2.2 |

| Exact Mass | 510.15148965 Da | PubChem 2.2 |

| XLogP3-AA | 4.3 | XLogP3 3.0 |

| Hydrogen Bond Donors | 3 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 8 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 8 | Cactvs 3.4.8.18 |

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of altiratinib reveals complex spatial arrangements that directly impact its binding affinity and selectivity profiles. Molecular docking studies have extensively characterized the compound's ability to adopt type II inactive conformations when binding to target kinases. The spatial architecture includes three distinct interaction zones that contribute to its multi-target specificity.

Advanced crystallographic analysis has revealed that altiratinib interacts within binding cavities through numerous hydrophobic interactions distributed across distinct molecular regions. The first zone consists of a cyclopropanecarbonylamino group connecting a pyridine ring, which interacts primarily with tryptophan, leucine, and alanine residues in the adenosine triphosphate-binding hinge region. The central zone features a difluorophenyl ring that positions between phenylalanine residues, with fluorine groups forming specific interactions with cysteine sulfur groups. The terminal region encompasses a cyclopropane-1,1-dicarboxamide structure leading to a fluorophenyl ring, providing additional stabilization through hydrophobic contacts.

Comparative structural studies between neurotrophin receptor tyrosine kinase 1 and neurotrophin receptor tyrosine kinase 3 have demonstrated that subtle conformational differences significantly impact altiratinib binding affinity. The compound shows preferential binding to DFG-out conformations, with molecular dynamics simulations revealing specific rotamer orientations that influence binding pocket accessibility.

Crystallographic Characterization of Binding Domains

High-resolution crystallographic studies have provided detailed insights into altiratinib's binding mechanisms across multiple target proteins. The crystal structure of hepatocyte growth factor receptor in complex with altiratinib analog DP-4157 has been solved to 2.6 Ångström resolution, revealing the compound's positioning within the kinase active site. These crystallographic data demonstrate that altiratinib induces type II inactive conformations through balanced inhibition mechanisms.

The Toxoplasma gondii PRP4K kinase domain has been successfully co-crystallized with altiratinib, yielding high-resolution diffraction data to 2.2 Ångström. This structure reveals the protein crystallizing as a dimer with catalytic cavities in opposing orientations, with the activation loop occupying a DFG-out conformation and tyrosine 729 in a phosphorylated state. The phospho-tyrosine residue forms critical crystal contacts with symmetry-related molecules, indicating its importance for crystallization under these specific conditions.

Electron density maps clearly demonstrate altiratinib occupancy within adenosine triphosphate-binding pockets located at the interface between amino and carboxyl-terminal lobes. The binding cavity is delineated by the DFG motif and glycine-rich loop structures, with both monomers displaying strong electron density for the complete altiratinib molecule. Detailed structural analysis reveals an activation loop alpha helix spanning isoleucine 726 to tyrosine 735, representing a unique structural feature compared to human orthologs.

| Crystallographic Parameter | Value | Structure |

|---|---|---|

| Resolution | 2.6 Å | 5DG5 (c-Met complex) |

| Resolution | 2.2 Å | 7Q4A (TgPRP4K complex) |

| Space Group | Not specified | 5DG5 |

| Diffraction Method | X-ray | Both structures |

| Activation Loop Conformation | DFG-out | 7Q4A |

| Binding Pocket Location | N/C-lobe interface | Both structures |

Altiratinib represents a multi-targeted kinase inhibitor engineered to achieve balanced inhibition across multiple receptor tyrosine kinases through optimized binding interactions [3]. The compound demonstrates potent inhibitory activity against its primary kinase targets with nanomolar binding affinities, establishing a therapeutic profile designed to address multiple oncogenic pathways simultaneously [7].

The binding affinity profile of altiratinib reveals exceptional potency against hepatocyte growth factor receptor with an inhibitory concentration fifty value of 2.7 nanomolar, vascular endothelial growth factor receptor type 2 at 9.2 nanomolar, and TIE2 receptor tyrosine kinase at 8.0 nanomolar [7]. These values demonstrate the compound's capacity to achieve therapeutically relevant inhibition across its intended target spectrum with relatively balanced potencies.

Table 1: Primary Kinase Target Inhibition Profile of Altiratinib

| Kinase Target | Inhibitory Concentration 50 (nanomolar) | Standard Deviation |

|---|---|---|

| Hepatocyte Growth Factor Receptor | 2.7 | ±0.7 |

| Hepatocyte Growth Factor Receptor D1228H | 3.6 | ±0.5 |

| Hepatocyte Growth Factor Receptor D1228N | 1.3 | ±0.4 |

| Hepatocyte Growth Factor Receptor Y1230C | 1.2 | ±1.1 |

| Hepatocyte Growth Factor Receptor Y1230D | 0.37 | ±0.28 |

| Hepatocyte Growth Factor Receptor Y1230H | 1.5 | ±0.4 |

| Hepatocyte Growth Factor Receptor M1250T | 6.0 | ±0.3 |

| TIE2 Receptor Tyrosine Kinase | 8.0 | ±1.7 |

| Vascular Endothelial Growth Factor Receptor 2 | 9.2 | ±3.3 |

| Tropomyosin Receptor Kinase A | 0.85 | ±0.22 |

| Tropomyosin Receptor Kinase B | 4.6 | ±0.4 |

| Tropomyosin Receptor Kinase C | 0.83 | ±0.39 |

Hepatocyte Growth Factor Receptor Inhibition Mechanisms

The hepatocyte growth factor receptor represents the primary therapeutic target for altiratinib, with the compound demonstrating exceptional binding affinity and sustained target engagement [3] [7]. Mechanistic studies reveal that altiratinib functions as a type II kinase inhibitor, binding to the switch control pocket of the hepatocyte growth factor receptor and inducing an inactive conformational state [3] [15].

Crystallographic analysis demonstrates that altiratinib binds deeply within the switch control pocket of the hepatocyte growth factor receptor kinase domain, forming critical hydrogen bonds with key residues including lysine 1110, glutamic acid 1127, and aspartic acid 1222 [7] [15]. The compound additionally establishes hydrogen bonding interactions with the kinase hinge region at methionine 1160, contributing to its high binding affinity [7].

The binding mechanism involves the para-fluorophenyl ring of altiratinib penetrating deeply into the hydrophobic switch pocket region adjacent to the alpha-C helix, effectively preventing the activation loop from occupying this critical regulatory space [7]. This conformational constraint forces the kinase switch into the adenosine triphosphate and substrate binding pockets, thereby blocking enzymatic activity through allosteric inhibition [7].

Kinetic characterization reveals that altiratinib exhibits an off-rate of 0.0067 per minute from the hepatocyte growth factor receptor, corresponding to a residence half-time of 103 minutes and a dissociation constant of 0.4 nanomolar [7]. These parameters indicate tight-binding kinetics consistent with the compound's deep penetration into the switch control pocket [7].

Michaelis-Menten analysis demonstrates that altiratinib functions as a non-competitive inhibitor with respect to adenosine triphosphate, with increasing concentrations of the compound leading to decreases in maximum velocity even at adenosine triphosphate concentrations as high as 5000 micromolar [7]. This kinetic profile confirms that altiratinib inhibition cannot be overcome by high adenosine triphosphate concentrations, establishing its mechanism as a true allosteric type II inhibitor [7].

Vascular Endothelial Growth Factor Receptor 2 and Angiogenesis Modulation

Altiratinib demonstrates potent inhibitory activity against vascular endothelial growth factor receptor 2 with an inhibitory concentration fifty value of 9.2 nanomolar, positioning this receptor as a key secondary target for anti-angiogenic therapeutic effects [7]. The compound's interaction with vascular endothelial growth factor receptor 2 contributes significantly to its ability to disrupt tumor vascularization and block angiogenesis-dependent tumor growth [3].

In primary human umbilical vein endothelial cells, altiratinib inhibits vascular endothelial growth factor-stimulated vascular endothelial growth factor receptor 2 phosphorylation with an inhibitory concentration fifty of 4.7 nanomolar [7]. This cellular potency closely correlates with the biochemical enzyme inhibition data, indicating efficient target engagement in physiologically relevant cellular contexts [7].

Functional angiogenesis assays demonstrate that altiratinib effectively blocks capillary tube formation in human microvascular endothelial cells when stimulated with vascular endothelial growth factor, with an inhibitory concentration fifty of 58 nanomolar [7]. This anti-angiogenic activity represents a critical component of the compound's multi-targeted approach to cancer therapy [3].

The molecular basis for vascular endothelial growth factor receptor 2 inhibition by altiratinib involves binding to the same switch control pocket mechanism observed with the hepatocyte growth factor receptor [3] [15]. The compound induces a type II inactive conformation in vascular endothelial growth factor receptor 2, effectively blocking the receptor's capacity to transduce angiogenic signals [3].

TIE2 Signaling Pathway Interactions

TIE2 receptor tyrosine kinase represents the third major target in altiratinib's balanced inhibition profile, with an inhibitory concentration fifty of 8.0 nanomolar against the purified kinase domain [7]. This target is particularly significant for disrupting angiopoietin-mediated angiogenesis and addressing resistance mechanisms that emerge during anti-vascular endothelial growth factor therapy [3] [8].

Cellular studies in human umbilical vein endothelial cells demonstrate that altiratinib inhibits angiopoietin-1-stimulated TIE2 phosphorylation with an inhibitory concentration fifty of 1.0 nanomolar [7]. In the immortalized endothelial cell line EA.hy926, similar potency is observed with an inhibitory concentration fifty of 2.6 nanomolar for TIE2 phosphorylation inhibition [7].

The angiopoietin-TIE2 signaling axis plays a crucial role in vascular homeostasis and pathological angiogenesis, with angiopoietin-2 functioning as both an agonist and antagonist of TIE2 depending on the cellular context [8]. Altiratinib's inhibition of this pathway contributes to its ability to block multiple revascularization mechanisms that tumors employ to maintain their blood supply [3].

Prolonged target engagement studies reveal that altiratinib maintains TIE2 inhibition for extended periods following compound washout [7]. In Chinese hamster ovary cells expressing TIE2, treatment with 1 micromolar altiratinib for 2 hours followed by media exchange results in sustained TIE2 phosphorylation inhibition for 24 hours, indicating remarkably slow dissociation kinetics [7].

Functional tube formation assays using human microvascular endothelial cells stimulated with angiopoietin-2 show that altiratinib blocks capillary formation with an inhibitory concentration fifty of 7.1 nanomolar [7]. This anti-angiogenic activity against angiopoietin-mediated signaling complements the compound's effects on vascular endothelial growth factor receptor 2 to provide comprehensive angiogenesis inhibition [3].

Tropomyosin Receptor Kinase Selectivity

Altiratinib demonstrates exceptional potency against all three tropomyosin receptor kinase family members, with inhibitory concentration fifty values of 0.85 nanomolar for tropomyosin receptor kinase A, 4.6 nanomolar for tropomyosin receptor kinase B, and 0.83 nanomolar for tropomyosin receptor kinase C [7]. These values establish the tropomyosin receptor kinase family as among the most sensitive targets for altiratinib inhibition [6].

Cellular validation studies confirm the potent tropomyosin receptor kinase inhibitory activity of altiratinib across multiple cell line models [7]. In K562 cells stimulated with nerve growth factor, altiratinib inhibits tropomyosin receptor kinase A phosphorylation with an inhibitory concentration fifty of 0.69 nanomolar [7]. Similarly, in SK-N-SH neuroblastoma cells, nerve growth factor-stimulated tropomyosin receptor kinase A phosphorylation is blocked with an inhibitory concentration fifty of 1.2 nanomolar [7].

The KM-12 colorectal cancer cell line, which harbors an oncogenic TPM3-tropomyosin receptor kinase A fusion protein, demonstrates particular sensitivity to altiratinib with inhibitory concentration fifty values of 1.4 nanomolar for phosphorylation inhibition and 3.8 nanomolar for proliferation inhibition [7]. This sensitivity to fusion-driven tropomyosin receptor kinase signaling highlights the compound's potential therapeutic utility in tropomyosin receptor kinase fusion-positive malignancies [19] [21].

Tropomyosin receptor kinase B inhibition is demonstrated in differentiated SK-N-SH cells treated with all-trans retinoic acid to induce tropomyosin receptor kinase B expression [7]. Altiratinib blocks brain-derived neurotrophic factor-stimulated tropomyosin receptor kinase B phosphorylation with an inhibitory concentration fifty of 0.24 nanomolar, indicating sub-nanomolar cellular potency [7].

Prolonged target engagement studies reveal that altiratinib maintains tropomyosin receptor kinase A inhibition for extended periods [7]. In KM-12 cells treated with 0.5 micromolar altiratinib for 2 hours followed by compound washout, tropomyosin receptor kinase A phosphorylation remains inhibited by greater than 80 percent for 24 hours [7].

Molecular modeling studies of altiratinib binding to tropomyosin receptor kinase domains indicate that the compound functions as a type II inhibitor, preferentially binding to the inactive DFG-out conformation of these kinases [19] [21]. Structural analysis suggests that altiratinib's binding mode involves deep penetration into the allosteric pocket adjacent to the adenosine triphosphate binding site, consistent with its mechanism at other target kinases [19].

Off-Target Kinase Screening and Selectivity Profiles

Comprehensive kinome-wide profiling of altiratinib against 295 human kinases reveals a selectivity profile that demonstrates greater than 50-fold selectivity against 273 kinases relative to the primary hepatocyte growth factor receptor target [7]. This extensive screening provides critical insights into the compound's specificity and potential for off-target effects across the human kinome [7].

Within the primary kinase panel, altiratinib demonstrates greater than 10-fold selectivity for hepatocyte growth factor receptor versus colony stimulating factor 1 receptor and KIT receptor tyrosine kinase [7]. The compound shows greater than 50-fold selectivity versus ABL proto-oncogene 1, FYN proto-oncogene, epidermal growth factor receptor, p38 alpha mitogen-activated protein kinase, platelet derived growth factor receptor alpha, platelet derived growth factor receptor beta, RET proto-oncogene, and SRC proto-oncogene [7].

Table 2: Off-Target Kinase Inhibition Profile of Altiratinib

| Kinase Target | Inhibitory Concentration 50 (nanomolar) | Selectivity Fold versus Hepatocyte Growth Factor Receptor |

|---|---|---|

| FMS-like tyrosine kinase 3 | 9.3 | 3.4 |

| Colony Stimulating Factor 1 Receptor | 32 | 11.9 |

| KIT Proto-Oncogene Receptor Tyrosine Kinase | 68 | 25.2 |

| ABL Proto-Oncogene 1 | 215 | 79.6 |

| Platelet Derived Growth Factor Receptor Alpha | 340 | 125.9 |

| p38 Alpha Mitogen-Activated Protein Kinase | 392 | 145.2 |

| SRC Proto-Oncogene | 424 | 157.0 |

| RET Proto-Oncogene | 1,400 | 518.5 |

| Platelet Derived Growth Factor Receptor Beta | 1,600 | 592.6 |

| Epidermal Growth Factor Receptor | >3,300 | >1,222 |

| FYN Proto-Oncogene | >5,000 | >1,852 |

Kinases demonstrating inhibition within 50-fold of the hepatocyte growth factor receptor target include members of the hepatocyte growth factor receptor family such as SKY receptor tyrosine kinase, AXL receptor tyrosine kinase, and MER proto-oncogene tyrosine kinase [7]. Additional kinases in this category include RAF family kinases, a subset of ephrin receptors, breast tumor kinase, discoidin domain receptor tyrosine kinase 2, and homeodomain interacting protein kinase 4 [7].

The kinome interaction profile reveals that altiratinib preferentially targets receptor tyrosine kinases involved in angiogenesis, invasion, and metastasis pathways [7]. This selectivity pattern aligns with the compound's intended mechanism of action as a multi-pathway inhibitor targeting interconnected oncogenic signaling networks [3].

Cellular validation of selected off-target activities demonstrates that certain kinases identified in biochemical screens do not translate to significant cellular activity [7]. RAF family kinases, despite showing biochemical inhibition, are only weakly inhibited in cellular assays, suggesting that the biochemical activity may not be physiologically relevant at therapeutic concentrations [7].

The selectivity profile analysis reveals that altiratinib's off-target activity is concentrated among kinases that share structural similarities in their adenosine triphosphate binding pockets and switch control regions [7]. This pattern is consistent with the compound's mechanism as a type II inhibitor that recognizes specific conformational features present in its target kinases [17].

Colony stimulating factor 1 receptor represents one of the more potent off-target activities, with cellular inhibition demonstrated in THP-1 monocytic cells stimulated with macrophage colony stimulating factor [7]. Altiratinib blocks colony stimulating factor 1 receptor phosphorylation with an inhibitory concentration fifty of 79 nanomolar in this cellular context [7].

Allosteric Binding Mechanisms in Type II Kinase Inhibition

Altiratinib functions as a type II switch control pocket kinase inhibitor, representing an evolution of classical type II kinase inhibition through optimized binding into the allosteric switch control pocket of target kinases [3] [15]. This mechanism involves the compound intercepting the conformational flux that controls kinase activation by outcompeting the activation loop for binding to the deep allosteric switch pocket [15].

The structural basis for altiratinib's type II inhibition mechanism has been elucidated through crystallographic studies with the hepatocyte growth factor receptor kinase domain [15]. The compound induces a pronounced type II inactive conformation characterized by complete electron density for all but one residue in the activation loop, confirming the profound conformational effect exerted by the inhibitor [15].

Critical binding interactions within the switch control pocket involve hydrogen bonds between altiratinib and switch pocket residues aspartic acid 1222, lysine 1110, and glutamic acid 1127 [7] [15]. Additional hydrogen bonding occurs with the kinase hinge region at methionine 1160, contributing to the overall binding affinity and specificity [7] [15].

The para-fluorophenyl ring of altiratinib penetrates deeply into the hydrophobic switch pocket region adjacent to the alpha-C helix, a binding mode that physically prevents the activation loop from occupying this essential regulatory space [7] [15]. This steric occlusion represents the primary mechanism by which altiratinib blocks kinase activation [15].

Conformational analysis reveals that altiratinib binding forces critical tyrosine residues Y1234 and Y1235 into sequestered positions through pi-stacking interactions with aromatic residues and hydrogen bonding networks [15]. These interactions effectively occlude key volumes of both the adenosine triphosphate and substrate binding pockets, preventing productive catalytic complex formation [15].

The type II binding mechanism of altiratinib results in characteristic kinetic behavior distinct from classical adenosine triphosphate-competitive inhibitors [7]. Michaelis-Menten analysis demonstrates non-competitive inhibition kinetics with respect to adenosine triphosphate, with inhibition that cannot be overcome even at millimolar adenosine triphosphate concentrations [7].

Binding kinetics studies reveal exceptionally slow dissociation rates from target kinases, with off-rates measured in the range of 0.0067 per minute for the hepatocyte growth factor receptor [7]. This slow dissociation corresponds to residence half-times exceeding 100 minutes, indicating sustained target engagement that extends well beyond the compound's plasma half-life [7].

The prolonged residence time observed with altiratinib reflects the deep binding mode within the switch control pocket and the extensive conformational changes required for inhibitor dissociation [7] [23]. This sustained target engagement contributes to the compound's pharmacodynamic properties and may enhance therapeutic efficacy through extended pathway suppression [23].

Molecular dynamics studies of similar type II inhibitors suggest that the conformational changes required for inhibitor binding and release involve large-scale domain movements and coordinated rearrangements of regulatory elements [24]. The energy barriers associated with these conformational transitions contribute to the slow kinetics observed with switch control pocket inhibitors like altiratinib [24].

The allosteric nature of altiratinib's binding mechanism provides opportunities for selectivity that extend beyond simple active site complementarity [17]. The compound's ability to recognize and stabilize specific inactive conformations of target kinases contributes to its selectivity profile and reduced off-target activity relative to adenosine triphosphate-competitive inhibitors [17].

Dual Antiangiogenic and Antineoplastic Activity

Altiratinib exhibits a unique dual mechanism of action that simultaneously targets both angiogenic and neoplastic processes through balanced inhibition of multiple receptor tyrosine kinases. The compound was specifically engineered to address multiple hallmarks of cancer by targeting MET, TIE2, and VEGFR2 kinases with balanced potency [1] [2]. This comprehensive approach enables the compound to inhibit tumor initiation, progression, and resistance mechanisms simultaneously within both tumor cells and the surrounding microenvironment [1].

The antineoplastic activity of altiratinib is primarily mediated through its potent inhibition of MET receptor tyrosine kinase. The compound demonstrates exceptional potency against wild-type MET with an IC50 of 2.7 nmol/L, and importantly maintains activity against oncogenic MET mutations including D1228H (IC50 3.6 nmol/L), D1228N (IC50 1.3 nmol/L), Y1230C (IC50 1.2 nmol/L), Y1230D (IC50 0.37 nmol/L), Y1230H (IC50 1.5 nmol/L), and M1250T (IC50 6.0 nmol/L) [3]. This broad spectrum activity against mutated forms ensures efficacy across diverse cancer genotypes that harbor MET alterations.

The antiangiogenic component is achieved through dual inhibition of TIE2 (IC50 8.0 nmol/L) and VEGFR2 (IC50 9.2 nmol/L) pathways [3]. This balanced targeting of multiple angiogenic signaling cascades provides superior antiangiogenic efficacy compared to single-pathway inhibitors. The compound effectively blocks three major evasive revascularization pathways mediated by hepatocyte growth factor, angiopoietin, and vascular endothelial growth factor signaling [1].

Tumor Microenvironment Modulation

Altiratinib demonstrates profound effects on tumor microenvironment modulation through its balanced inhibition of stromal cell kinases. The compound targets MET, TIE2, and VEGFR2 which are highly expressed on stromal cells within the tumor microenvironment, particularly endothelial cells [3]. In human umbilical vein endothelial cells, altiratinib inhibited hepatocyte growth factor-stimulated MET phosphorylation with an IC50 of 2.3 nmol/L, angiopoietin-1-stimulated TIE2 phosphorylation with IC50 values of 1.0 nmol/L, and VEGF-stimulated VEGFR2 phosphorylation with an IC50 of 4.7 nmol/L [3].

The microenvironment modulation extends to the suppression of TIE2-expressing monocytes, which are a subpopulation of circulating blood monocytes that contribute to angiogenesis and treatment resistance [4]. In glioblastoma xenograft models, bevacizumab treatment increased TIE2-positive/F4/80-positive cell infiltration compared to controls. However, altiratinib treatment, either alone or in combination with bevacizumab, significantly reduced this infiltration (P = 0.028 and P = 0.038, respectively) [4]. Notably, the combination therapy completely ablated bevacizumab-induced increases in TIE2-expressing monocyte recruitment [4].

Altiratinib also modulates the recruitment and function of macrophages within the tumor microenvironment. Studies revealed that bevacizumab treatment induced hepatocyte growth factor expression in recruited F4/80/TIE2-positive macrophages, suggesting that anti-VEGF therapy stimulates macrophages to produce hepatocyte growth factor in the tumor microenvironment [4]. This stromal hepatocyte growth factor could further activate MET on tumor cells, creating a resistance mechanism that altiratinib effectively counters through its MET inhibitory activity.

Invasion and Metastasis Suppression Pathways

The invasion and metastasis suppression capabilities of altiratinib operate through multiple interconnected pathways that address both tumor cell intrinsic mechanisms and microenvironment-mediated processes. The compound demonstrates potent inhibition of hepatocyte growth factor-induced A549 cell migration with an IC50 of 13 nmol/L [3], directly targeting the motility machinery that drives cancer cell invasion.

MET receptor activation is a key driver of epithelial-to-mesenchymal transition, a process that enhances tumor cell invasiveness and metastatic potential [4]. Altiratinib's inhibition of MET signaling effectively blocks this transition, as demonstrated in glioblastoma xenograft models where mesenchymal marker expression was significantly reduced. In the GSC11 model, vimentin-positive area decreased from 75.6% in bevacizumab-treated tumors to 44.9% in altiratinib-treated tumors (P = 0.007) [4]. In the GSC17 model, the reduction was even more pronounced, with vimentin-positive area decreasing from 41.9% to 4.0% (P = 0.001) [4].

The compound also targets invasion through its effects on the tumor vasculature and associated cellular components. TIE2-expressing monocytes accumulate at the invasive edges of malignant tumors and contribute to invasiveness through matrix metalloproteinase-9 expression and extracellular matrix remodeling [4]. By inhibiting TIE2 signaling and reducing the recruitment of these pro-invasive monocytes, altiratinib disrupts the cellular machinery that facilitates tumor invasion into surrounding tissues.

In preclinical models, altiratinib demonstrated significant metastasis suppression. In the MMTV-PyMT syngeneic mammary tumor model, altiratinib reduced lung metastases by 74% (P = 0.012), and when combined with paclitaxel, reduced metastases by 64% (P = 0.020) [3]. This metastasis suppression correlates with the compound's ability to reduce intratumoral TIE2 cellular content by 50% (P = 0.043) as a single agent and by 62% (P = 0.015) in combination with paclitaxel [3].

Apoptotic Signaling Induction

While direct apoptotic signaling pathways induced specifically by altiratinib have not been extensively characterized in the available literature, the compound's mechanism of action through receptor tyrosine kinase inhibition is known to influence apoptotic processes indirectly. The inhibition of survival signaling pathways mediated by MET, TIE2, and VEGFR2 can lead to the induction of apoptosis in cancer cells that are dependent on these signals for survival [5] [6].

MET receptor signaling is associated with antiapoptotic effects in various cancers through activation of downstream survival pathways including phosphatidylinositol 3-kinase/AKT and mitogen-activated protein kinase pathways [4]. By inhibiting MET phosphorylation and activation, altiratinib removes critical survival signals, potentially sensitizing cancer cells to apoptotic stimuli. This mechanism is particularly relevant in cancer cells that exhibit MET amplification or overexpression, where the receptor provides essential survival signals.

In glioblastoma stem cell studies, altiratinib treatment resulted in increased caspase-3 activation in multiple cell lines including GSC11, GSC17, and GSC6-27, indicating engagement of apoptotic pathways [4]. The compound also increased annexin V-positive cells, with particularly pronounced effects in GSC17 cells where the percentage of annexin V-positive/7-aminoactinomycin D-positive cells reached 58.95% and 65.94% at 1 μM and 2 μM concentrations, respectively, compared to 8.7% in control cells [4].

Caspase Activation Dynamics

The caspase activation induced by altiratinib appears to follow classical apoptotic pathways, though the specific mechanisms by which the compound triggers these cascades require further elucidation. The observation of increased cleaved caspase-3 in glioblastoma stem cells suggests activation of executioner caspases, which are the final effectors of the apoptotic program [7] [8].

Caspase activation in the context of receptor tyrosine kinase inhibition typically occurs through the intrinsic apoptotic pathway, where withdrawal of survival signals leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent apoptosome formation [7]. The apoptosome complex recruits and activates caspase-9, which then cleaves and activates downstream executioner caspases including caspase-3 and caspase-7 [7].

The dynamics of caspase activation may vary depending on the cellular context and the degree of dependence on the targeted kinases for survival. In MET-amplified cancer cells such as EBC-1 and MKN-45, the strong dependence on MET signaling for survival likely makes these cells particularly susceptible to apoptosis upon altiratinib treatment, as evidenced by the potent antiproliferative effects observed in these cell lines [3].

Autophagy Modulation in Cancer Cells

Altiratinib treatment has been observed to induce autophagy in certain cancer cell lines, indicating that the compound can modulate this cellular process alongside apoptosis. In glioblastoma stem cell studies, the autophagy marker light chain 3B (LC3B) was increased in GSC17 and GSC6-27 cell lines following altiratinib treatment [4]. This suggests that autophagy may serve as either a survival mechanism or contribute to cell death in response to altiratinib treatment.

The relationship between autophagy and cancer therapy is complex, as autophagy can function as either a tumor suppressor mechanism or a survival pathway depending on the cellular context [6] [9]. In established cancer cells, autophagy is often induced as a pro-survival mechanism in response to metabolic stress, nutrient deprivation, or therapeutic intervention [9]. Cancer cells may utilize autophagy to maintain energy homeostasis and survive treatment-induced stress.

However, excessive or prolonged autophagy can also lead to autophagic cell death, particularly when protein and organelle turnover overwhelm the cellular capacity for recovery [9]. The induction of autophagy by altiratinib may therefore contribute to its anticancer effects through multiple mechanisms: either by sensitizing cells to subsequent apoptotic stimuli or by directly inducing autophagic cell death in highly stressed cancer cells.

The modulation of autophagy by receptor tyrosine kinase inhibitors is well-documented, as these pathways regulate cellular metabolism and stress responses that control autophagic flux [10]. The phosphatidylinositol 3-kinase/AKT/mechanistic target of rapamycin pathway, which is commonly activated downstream of receptor tyrosine kinases including MET, is a major negative regulator of autophagy [6]. Inhibition of this pathway by altiratinib would be expected to remove the brake on autophagy, leading to increased autophagic activity.

Blood-Brain Barrier Penetration Capabilities

Altiratinib exhibits substantial blood-brain barrier penetration capabilities, representing a significant advantage for the treatment of brain tumors and brain metastases [1] [3]. This property addresses a major limitation of many cancer therapeutics, as the blood-brain barrier restricts the brain distribution of over 98% of small molecules [11]. The compound's ability to achieve therapeutic concentrations in brain tissue makes it particularly valuable for treating central nervous system malignancies.

The blood-brain barrier penetration of altiratinib has been demonstrated through multiple approaches including pharmacokinetic studies and efficacy evaluations in orthotopic brain tumor models [3]. In the orthotopic U87 glioma model, altiratinib demonstrated significant antitumor activity when administered systemically, with a 90% decrease in bioluminescence signal compared to vehicle treatment (P = 0.0013) [3]. This level of efficacy in an intracranial tumor model provides strong evidence for meaningful brain penetration.

The favorable brain penetration properties of altiratinib are attributed to its molecular characteristics that allow it to cross the blood-brain barrier through passive diffusion while avoiding efflux by ATP-binding cassette transporters [11]. Many tyrosine kinase inhibitors are substrates for efflux transporters such as P-glycoprotein and breast cancer resistance protein, which actively pump drugs out of the brain and limit their therapeutic efficacy [11]. Altiratinib's design appears to minimize this liability while maintaining potent kinase inhibitory activity.

In survival studies using the orthotopic U87 glioma model, altiratinib monotherapy increased median survival from 66.5 days in vehicle-treated mice to 112 days (P = 0.0047) [3]. When combined with bevacizumab, median survival further increased to 166 days (P < 0.0001 versus vehicle; P = 0.016 versus bevacizumab alone) [3]. This dramatic survival benefit in an orthotopic brain tumor model demonstrates that altiratinib achieves pharmacologically relevant concentrations in brain tissue.

The blood-brain barrier penetration capabilities of altiratinib are particularly important for glioblastoma treatment, as this tumor type exhibits extensive infiltration into normal brain tissue beyond the contrast-enhancing regions visible on magnetic resonance imaging [12]. The ability of altiratinib to penetrate into normal brain tissue allows it to target these infiltrative tumor cells that are often protected from systemic therapies by an intact blood-brain barrier.

The compound's brain penetration properties also make it suitable for treating brain metastases from systemic cancers. Brain metastases represent a significant clinical challenge, as many effective systemic therapies fail to achieve adequate brain concentrations to control intracranial disease. Altiratinib's substantial blood-brain barrier penetration combined with its broad spectrum of kinase targets makes it a promising therapeutic option for patients with brain metastases from various primary tumor types.